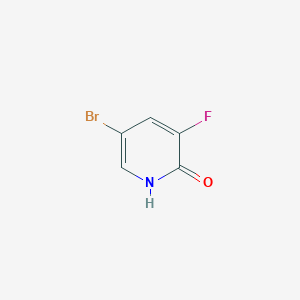

5-Bromo-3-fluoropyridin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDFQCKEVWUHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598591 | |

| Record name | 5-Bromo-3-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156772-63-3 | |

| Record name | 5-Bromo-3-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-fluoro-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2(1H)-one

This technical guide provides a comprehensive overview of the chemical properties of 5-Bromo-3-fluoropyridin-2(1H)-one, catering to researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a halogenated pyridinone derivative with the molecular formula C₅H₃BrFNO. It is a solid at room temperature and is also known by its synonym, 5-Bromo-3-fluoropyridin-2-ol. The compound has a molecular weight of 191.99 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-fluoro-2(1H)-pyridinone | |

| Synonym | 5-Bromo-3-fluoropyridin-2-ol | |

| CAS Number | 156772-63-3 | |

| Molecular Formula | C₅H₃BrFNO | |

| Molecular Weight | 191.99 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Inert atmosphere, room temperature |

Tautomerism

Like other 2-hydroxypyridines, this compound is expected to exist in equilibrium with its tautomeric form, 5-Bromo-3-fluoropyridin-2-ol. The pyridinone form is generally favored, particularly in polar solvents and in the solid state, due to intermolecular hydrogen bonding. The pyridone tautomer maintains aromaticity through the delocalization of the lone pair of electrons on the nitrogen atom into the ring.

An In-depth Technical Guide to 5-Bromo-3-fluoropyridin-2(1H)-one (CAS: 156772-63-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoropyridin-2(1H)-one is a halogenated pyridinone derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The presence of bromine and fluorine atoms, along with the pyridinone core, imparts unique chemical properties that make it a valuable intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential applications of this compound in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature and should be stored in an inert atmosphere.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 156772-63-3 | [2] |

| Molecular Formula | C5H3BrFNO | [2] |

| Molecular Weight | 191.99 g/mol | [2] |

| IUPAC Name | 5-bromo-3-fluoro-2-oxo-1,2-dihydropyridine | [2] |

| Synonyms | 5-Bromo-3-fluoropyridin-2-ol, 5-bromo-3-fluoro-2(1H)-pyridinone | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | Room Temperature, Inert atmosphere | [2] |

| Purity | Typically ≥98% | [2] |

Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis

Proposed Synthetic Pathway

The synthesis could potentially start from a readily available aminopyridine precursor, followed by bromination and a diazotization-fluorination reaction (Balz-Schiemann reaction or similar).

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-Aminopyridine Derivative A suitable 2-aminopyridine derivative would be dissolved in a solvent like acetic acid. A brominating agent, such as N-bromosuccinimide (NBS) or bromine, would be added portion-wise at a controlled temperature to achieve selective bromination at the 5-position.

Step 2: Diazotization of the Amino Group The resulting 5-bromo-2-aminopyridine derivative would be dissolved in an aqueous acidic solution (e.g., HBF4). The solution would be cooled, and an aqueous solution of sodium nitrite would be added dropwise to form the diazonium salt.

Step 3: Fluorination The diazonium salt solution would then be gently heated to induce decomposition and the introduction of the fluorine atom at the 3-position, yielding a 2-alkoxy-5-bromo-3-fluoropyridine intermediate.

Step 4: Hydrolysis to the Pyridinone The 2-alkoxy group of the intermediate would be hydrolyzed to the corresponding 2-hydroxypyridine (which exists in tautomeric equilibrium with the 2(1H)-pyridinone form) by heating with an acid, such as hydrobromic acid or hydrochloric acid. The final product, this compound, would then be isolated and purified, likely by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Two aromatic protons would be expected, each showing splitting due to H-H and H-F coupling. The proton at the 6-position would likely appear as a doublet of doublets, and the proton at the 4-position would show a more complex splitting pattern due to coupling with both the fluorine and the adjacent proton. A broad singlet for the N-H proton would also be expected. |

| ¹³C NMR | Five distinct carbon signals would be anticipated. The carbon atoms attached to fluorine and bromine would show characteristic chemical shifts and C-F coupling. The carbonyl carbon would appear at a downfield chemical shift. |

| ¹⁹F NMR | A single resonance would be expected, likely a multiplet due to coupling with the adjacent aromatic protons. |

| Mass Spec. | The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

Applications in Drug Discovery

Halogenated pyridinone scaffolds are prevalent in medicinal chemistry, often serving as key intermediates in the synthesis of kinase inhibitors and other targeted therapies. The unique substitution pattern of this compound allows for diverse chemical modifications. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various aryl, heteroaryl, or alkyl groups at the 5-position. The pyridinone nitrogen can be alkylated or arylated, and the fluorine atom can modulate the electronic properties and metabolic stability of the resulting molecules.

Potential as a Scaffold for Kinase Inhibitors

The pyridinone core is a known hinge-binding motif for many protein kinases. By functionalizing the 5-position of this compound, medicinal chemists can explore the solvent-exposed region of the ATP-binding pocket of various kinases, aiming to enhance potency and selectivity.

Caption: Role of this compound as a scaffold in kinase inhibitor design.

While specific biological data for this compound is not publicly available, the structural motif is present in compounds investigated for their therapeutic potential. For instance, related brominated and fluorinated heterocyclic compounds are explored as intermediates in the synthesis of various biologically active molecules.[4][5]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its trifunctional nature allows for the generation of diverse molecular libraries for screening against various biological targets, particularly protein kinases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential. This technical guide provides a foundational understanding for researchers and scientists working with this promising building block.

References

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20250042899A1 - Process to make glp1 ra and intermediates therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-3-fluoropyridin-2(1H)-one: Molecular Structure, Weight, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, weight, and potential synthetic utility of 5-Bromo-3-fluoropyridin-2(1H)-one, a halogenated pyridinone derivative of interest in medicinal chemistry and materials science. This document summarizes key quantitative data and outlines potential reaction pathways for this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for accurate experimental planning, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₅H₃BrFNO |

| Molecular Weight | 191.99 g/mol |

| Monoisotopic Mass | 190.9382 Da |

| IUPAC Name | 5-bromo-3-fluoro-1,2-dihydropyridin-2-one |

Molecular Structure

The structure of this compound features a pyridinone ring substituted with a bromine atom at the 5-position and a fluorine atom at the 3-position. The presence of these two halogen atoms at distinct positions on the aromatic ring offers opportunities for selective functionalization through various cross-coupling methodologies. The endocyclic nitrogen and the exocyclic oxygen confer the characteristic properties of a pyridinone system.

Potential Synthetic Transformations

While specific experimental protocols for this compound are not extensively documented in publicly available literature, its structure, particularly the presence of a bromo substituent on the pyridine ring, strongly suggests reactivity in palladium-catalyzed cross-coupling reactions. Such transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures. The following diagram illustrates a logical workflow for the potential functionalization of this molecule via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are standard methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.

Potential functionalization pathways for this compound.

Experimental Considerations for Synthetic Pathways

Suzuki-Miyaura Coupling:

-

Objective: To form a new carbon-carbon bond at the 5-position of the pyridinone ring.

-

Methodology: This reaction would typically involve the coupling of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.

-

Protocol Outline:

-

To a reaction vessel containing this compound, add the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents).

-

Add a suitable solvent, such as a mixture of toluene and water or dioxane.

-

Add a base, commonly potassium carbonate or cesium carbonate (2-3 equivalents).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

-

Heat the reaction mixture, generally between 80-110 °C, and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

-

Buchwald-Hartwig Amination:

-

Objective: To introduce an amino group at the 5-position of the pyridinone ring.

-

Methodology: This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine.

-

Protocol Outline:

-

In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst), and a suitable phosphine ligand (e.g., BINAP, XPhos).

-

Add a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium hexamethyldisilazide (1.2-2.0 equivalents).

-

Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Seal the reaction vessel and heat to the required temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

This guide provides foundational information for researchers working with this compound. The outlined synthetic pathways are based on established reactivity patterns of similar halogenated heterocycles and serve as a starting point for the development of specific experimental procedures. As with all chemical research, appropriate safety precautions should be taken, and all reactions should be performed by trained personnel.

Spectroscopic and Synthetic Profile of 5-Bromo-3-fluoropyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-3-fluoropyridin-2(1H)-one. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 - 8.2 | Doublet of doublets | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 | H4 |

| ~7.5 - 7.9 | Doublet | J(H-H) ≈ 2-3 | H6 |

| ~12.0 - 13.0 | Broad Singlet | - | N1-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 (d, J(C-F) ≈ 240-260 Hz) | C3 |

| ~158 - 162 | C2 |

| ~135 - 140 (d, J(C-F) ≈ 15-20 Hz) | C4 |

| ~125 - 130 | C6 |

| ~100 - 105 (d, J(C-F) ≈ 5-10 Hz) | C5 |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 191/193 | ~1:1 | [M]⁺ (Molecular Ion) |

| 163/165 | Variable | [M-CO]⁺ |

| 112 | Variable | [M-Br]⁺ |

| 84 | Variable | [M-Br-CO]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | N-H Stretch |

| 1650 - 1680 | Strong | C=O Stretch (Amide I) |

| 1600 - 1620 | Medium | C=C Stretch |

| 1200 - 1250 | Strong | C-F Stretch |

| 1000 - 1100 | Medium | C-Br Stretch |

Sample State: Solid (KBr pellet or ATR)

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe or dissolve it in a suitable volatile solvent for injection if using a GC-MS or LC-MS system.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak ([M]⁺). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺)[1]. Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., CO, Br).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Procedure (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[2].

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet[2].

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Synthetic and Analytical Workflow

The following diagram illustrates a plausible synthetic route for this compound and the subsequent analytical workflow for its characterization. The synthesis is hypothetical and based on known chemical transformations of similar heterocyclic compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-3-fluoropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoropyridin-2(1H)-one is a substituted pyridinone derivative of interest in medicinal chemistry and drug discovery. Its utility in these fields is fundamentally linked to its physicochemical properties, primarily its solubility and stability, which govern its handling, formulation, and biological activity. This technical guide provides a comprehensive overview of the predicted solubility and stability profile of this compound based on its chemical structure and analogy to similar compounds.

Predicted Physicochemical Properties and Profile

The structure of this compound, featuring a polar pyridinone ring, a halogen (bromo), and a fluoro group, suggests a nuanced solubility and stability profile.

Predicted Solubility Profile

The presence of both hydrogen bond donors (N-H) and acceptors (C=O, pyridine nitrogen) in the pyridinone ring suggests that this compound is likely to exhibit solubility in polar solvents. The bromo and fluoro substituents will also influence its solubility characteristics.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately to Sparingly Soluble | The pyridinone core can form hydrogen bonds, but the overall molecule has increased lipophilicity due to the bromo substituent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexane, Diethyl ether | Sparingly Soluble to Insoluble | The high polarity of the pyridinone ring limits solubility in nonpolar media. |

Note: This qualitative assessment is a prediction based on chemical structure. Experimental verification is essential.

Predicted Stability Profile

Substituted pyridinones can be susceptible to degradation under certain conditions. The stability of this compound should be carefully evaluated, particularly concerning pH, temperature, and light exposure.

Table 2: Factors Influencing the Stability of this compound

| Condition | Potential Degradation Pathway | Recommended Handling |

| pH | Hydrolysis of the lactam ring under strong acidic or basic conditions. | Maintain neutral pH for aqueous solutions where possible. Use buffered solutions for experiments. |

| Temperature | Accelerated degradation at elevated temperatures. | Store at controlled room temperature or as recommended by the supplier, away from heat sources. |

| Light | Photodegradation may occur upon exposure to UV light. | Store in amber vials or otherwise protect from light. |

| Oxidation | The pyridine ring may be susceptible to oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. |

Experimental Protocols

To obtain quantitative and reliable data, the following experimental protocols are recommended.

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

3.1.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance and volumetric glassware

3.1.2. Procedure

-

Add an excess amount of solid this compound to a glass vial. A visible excess of solid should remain at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

3.1.3. Quantification by HPLC

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) should be optimized for good peak shape and retention time.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample and record the peak area.

-

Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to obtain the solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

3.2.1. Procedure Prepare solutions of this compound in a suitable solvent and subject them to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose a solution to light according to ICH Q1B guidelines. A control sample should be protected from light.

At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Signaling Pathways and Biological Context

As of the current literature, there are no specifically defined signaling pathways directly modulated by this compound. However, the pyridinone scaffold is a common motif in molecules designed to target various biological entities, such as kinases. Researchers investigating the biological activity of this compound would typically follow a screening cascade to identify potential targets and pathways.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively published, its chemical structure provides a basis for predicting its behavior in various experimental settings. This guide offers a framework for this prediction and, more importantly, provides detailed, actionable protocols for researchers to determine these critical parameters. The empirical data generated through these methods will be invaluable for the successful application of this compound in drug discovery and development.

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-fluoropyridin-2(1H)-one Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established synthetic pathways for obtaining 5-Bromo-3-fluoropyridin-2(1H)-one, a crucial intermediate in pharmaceutical and agrochemical research. The document details multiple strategic approaches, starting from readily available precursors. It includes detailed experimental protocols for key transformations, quantitative data summaries, and workflow diagrams to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct routes. The choice of pathway often depends on the availability and cost of starting materials, scalability, and desired purity. The most common strategies originate from substituted aminopyridines or polyhalogenated pyridines, employing key transformations such as diazotization, halogen exchange, and directed bromination. This guide will focus on two primary, well-documented pathways.

Pathway 1: Synthesis via Diazotization of 2-Amino-5-bromo-3-fluoropyridine

This is one of the most direct methods, relying on the preparation of the key intermediate, 2-Amino-5-bromo-3-fluoropyridine, which is then converted to the final product via a diazotization-hydrolysis reaction. The amino group at the C2 position is transformed into a diazonium salt, which is subsequently hydrolyzed to the corresponding pyridone.

The Strategic Utility of 5-Bromo-3-fluoropyridin-2(1H)-one in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. Success often hinges on the strategic use of versatile chemical scaffolds that can be readily diversified to explore chemical space and optimize biological activity. 5-Bromo-3-fluoropyridin-2(1H)-one has emerged as a valuable building block in this endeavor, offering a unique combination of reactive handles and structural features that are highly sought after in modern drug discovery. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role as a versatile scaffold for the synthesis of potent and selective kinase inhibitors.

Introduction to a Privileged Scaffold

The pyridin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the central framework of numerous biologically active compounds. Its ability to engage in key hydrogen bonding interactions with protein targets, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug design. The introduction of bromine and fluorine atoms onto this core, as in this compound, further enhances its utility:

-

The Bromo Group: The bromine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a diverse range of substituents, enabling extensive exploration of structure-activity relationships (SAR).

-

The Fluoro Group: The fluorine atom at the 3-position can significantly modulate the physicochemical properties of the molecule. Its high electronegativity can influence the acidity of the N-H proton and the basicity of the pyridine nitrogen, potentially leading to improved metabolic stability, enhanced binding affinity, and increased cell permeability.

-

The N-H Group: The proton on the ring nitrogen can be substituted, providing another avenue for structural diversification and the introduction of moieties that can interact with the target protein or improve pharmacokinetic properties.

These features make this compound a highly attractive starting material for the synthesis of targeted therapies, particularly in the realm of oncology and inflammatory diseases where protein kinases play a central role.

Hypothetical Application: Synthesis of a Potent Kinase Inhibitor

To illustrate the potential of this compound, we present a hypothetical synthetic route to a novel kinase inhibitor, "Compound X," targeting a generic tyrosine kinase. This example showcases the strategic application of the scaffold's reactive handles to build a molecule with the desired pharmacological profile.

The synthetic workflow for Compound X is outlined below:

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-3-fluoropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-fluoropyridin-2(1H)-one is a key heterocyclic building block in medicinal chemistry and materials science. The strategic functionalization of this scaffold largely depends on the reactivity of its carbon-bromine (C-Br) bond. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, with a focus on palladium-catalyzed cross-coupling reactions. This document details experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by quantitative data from analogous systems to serve as a robust starting point for reaction optimization. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate understanding.

Introduction: The Versatility of a Halogenated Pyridinone

Pyridinone scaffolds are prevalent in a multitude of biologically active compounds and functional materials. The presence of halogen atoms on the pyridinone ring provides a reactive handle for the introduction of molecular diversity through various chemical transformations. Specifically, the bromine atom in this compound is well-suited for participation in a range of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the pyridinone carbonyl group influences the reactivity of the C-Br bond, making it an excellent substrate for C-C and C-N bond formation.

Reactivity of the C-Br Bond: A Hub for Cross-Coupling

The C-Br bond at the 5-position of the 3-fluoropyridin-2(1H)-one ring is activated towards oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling reactions. This reactivity allows for the efficient synthesis of a wide array of derivatives. The following sections will delve into the most pertinent cross-coupling reactions for the functionalization of this scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures. The C-Br bond in this compound can be effectively coupled with a variety of boronic acids and their derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | >15 | 85 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 1 | 95 |

| 3 | 5-Bromothieno[2,3-b]pyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 |

Note: The data presented is for structurally similar bromopyridine derivatives and should serve as a guide for optimizing the reaction of this compound.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The C-Br bond of this compound is a suitable electrophile for coupling with a wide range of primary and secondary amines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 | 95 |

| 2 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-Pd-G3 (2) | - | LiHMDS | Toluene | 100 | 16 | 88 |

| 3 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 12-24 | ~70-80 (expected) |

Note: The data presented is for structurally similar bromopyridine derivatives and should serve as a guide for optimizing the reaction of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction provides a direct route to alkynyl-substituted pyridinones, which are versatile intermediates for further transformations. A study on the closely related 5-bromo-3-fluoro-2-cyanopyridine demonstrates the feasibility and provides a strong starting point for the reaction conditions.[1]

Table 3: Conditions for Sonogashira Coupling of 5-Bromo-3-fluoro-2-cyanopyridine

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)acetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | ~60 |

Note: This data is for the analogous 2-cyano derivative and is expected to be a good starting point for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key cross-coupling reactions of this compound. These protocols are based on established procedures for similar substrates and should be optimized for the specific coupling partners and desired scale.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask is added this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) is then added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a Schlenk tube is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). The desired amine (1.2 equiv) and anhydrous solvent (e.g., toluene) are then added. The Schlenk tube is sealed and the reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by flash column chromatography.

General Procedure for Sonogashira Coupling

A Schlenk flask is charged with this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%), and a copper(I) co-catalyst (e.g., CuI, 10-30 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent mixture (e.g., THF/Et₃N 2:1) and the terminal alkyne (1.1 equiv) are added. The reaction is stirred at room temperature for 16-24 hours or gently heated if necessary. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The C-Br bond in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This technical guide provides foundational knowledge and practical experimental protocols to aid researchers in the strategic design and execution of synthetic routes for the derivatization of this important heterocyclic core. The provided data from analogous systems offers a reliable starting point for reaction optimization, enabling the efficient synthesis of novel compounds for applications in drug discovery and materials science.

References

The Pivotal Role of Fluorine in Enhancing the Bioactivity of Pyridinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyridinone scaffold has emerged as a powerful tool in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of these compounds. This technical guide provides an in-depth analysis of the role of fluorine in modulating the biological activity of pyridinone derivatives. By examining quantitative structure-activity relationship (SAR) data, this guide elucidates how fluorine substitution can lead to enhanced metabolic stability, improved binding affinity to therapeutic targets, and modulated physicochemical properties such as pKa and lipophilicity. Detailed experimental protocols for the synthesis of fluorinated pyridinone analogs and key biological assays are provided to enable researchers to implement these findings in their own drug discovery efforts. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the complex biological processes and experimental designs involved.

Introduction: The Fluorine Advantage in Pyridinone-Based Drug Discovery

Pyridinone and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1] The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their electronic properties, conformation, and metabolic fate.[2][3] In the context of pyridinone compounds, fluorine substitution has been shown to be a key strategy for optimizing drug-like properties.

The unique properties of fluorine, such as its small van der Waals radius (1.47 Å) which is only slightly larger than that of hydrogen (1.20 Å), allow it to act as a bioisostere for hydrogen, often without introducing significant steric hindrance.[4] However, its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, influencing drug-receptor interactions and membrane permeability.[5] Moreover, the high strength of the carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7]

This guide will delve into the specific effects of fluorine on the activity of pyridinone compounds, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Physicochemical Impact of Fluorine on the Pyridinone Core

The introduction of fluorine can systematically alter the physicochemical profile of pyridinone compounds. These modifications are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Modulation of Lipophilicity (LogP/LogD)

Lipophilicity is a crucial parameter that affects a drug's solubility, permeability, and binding to plasma proteins. Fluorine's effect on lipophilicity can be complex and context-dependent. While a single fluorine atom or a trifluoromethyl group generally increases lipophilicity, the position of substitution and the overall electronic environment of the molecule play a significant role.[8][9][10]

Table 1: Experimentally Determined Lipophilicity of Fluorinated Pyridine Derivatives [8]

| Compound | Structure | LogD 7.4 |

| 2-(Methylthio)pyridine | 2-SMe-Py | 1.69 |

| 2-(Difluoromethylthio)pyridine | 2-SCF2H-Py | 1.95 |

| 2-(Trifluoromethylthio)pyridine | 2-SCF3-Py | 2.13 |

| 2-(Ethylthio)pyridine | 2-SEt-Py | 2.26 |

| 2-(2,2-Difluoroethylthio)pyridine | 2-SCH2CF2H-Py | 2.26 |

| 2-(2,2,2-Trifluoroethylthio)pyridine | 2-SCH2CF3-Py | 2.65 |

Data sourced from reference[8].

Alteration of Acidity/Basicity (pKa)

The strong inductive effect of fluorine can significantly lower the pKa of nearby acidic protons or the pKa of the conjugate acid of a basic nitrogen atom. This modulation of pKa can have profound implications for a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its target.[9][10][11]

Table 2: pKa Values of Fluorinated and Non-fluorinated Pyridine Derivatives

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.89 |

Note: Data compiled from various sources for illustrative purposes.

Role of Fluorine in Enhancing Biological Activity

The strategic placement of fluorine atoms on the pyridinone scaffold has led to the development of potent and selective inhibitors for various therapeutic targets.

Anticancer Activity: Targeting Kinases

Fluorinated pyridinone derivatives have shown significant promise as inhibitors of various kinases implicated in cancer, such as MET kinase.[12] Fluorine substitution can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability, leading to more durable responses.

Table 3: Anticancer Activity of Fluorinated Pyridinone Analogs

| Compound | Target | Cell Line | IC50 (nM) |

| Pyridone Analog 2 | Met Kinase | - | 1.8 |

| Flt-3 | - | 4 | |

| VEGFR-2 | - | 27 | |

| Fluorinated Pyridinone 17 | - | L1210 | > 10,000 |

| Fluorinated Pyridinone 29 | - | L1210 | > 10,000 |

Data for Pyridone Analog 2 sourced from reference[12]. Data for Fluorinated Pyridinones 17 and 29 sourced from reference[13]. A direct comparison is challenging due to different compounds and assays.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Pyridinone derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. Fluorination has been employed to enhance their potency and overcome drug resistance.

Table 4: Antiviral Activity of Pyridinone-Based HIV-1 Reverse Transcriptase Inhibitors

| Compound | Target | IC50 (nM) |

| L-697,639 | HIV-1 RT | 20-800 |

| L-697,661 | HIV-1 RT | 20-800 |

Data sourced from reference[7]. The range in IC50 values is dependent on the template-primer used in the assay.

Experimental Protocols

Synthesis of Fluorinated Pyridinone Derivatives

This method involves the reaction of 2-chloropyridine with a fluorinating agent like potassium bifluoride at elevated temperatures.[14]

-

Materials: 2-chloropyridine, potassium bifluoride (KHF2).

-

Procedure:

-

Combine 2-chloropyridine and potassium bifluoride in a reaction vessel.

-

Heat the mixture to a temperature range of 250-370 °C.

-

Monitor the reaction progress by gas chromatography or thin-layer chromatography.

-

Upon completion, the product, 2-fluoropyridine, is recovered from the reaction mixture, typically by distillation.

-

This protocol describes the synthesis of 3-fluoro-3,6-dihydropyridines, which can be converted to fluorinated pyridines.

-

Materials: 1,2-dihydropyridine derivative, Selectfluor®, dry acetonitrile, 3 Å molecular sieves, diethyl ether.

-

Procedure:

-

Dissolve the 1,2-dihydropyridine in dry acetonitrile in the presence of 3 Å molecular sieves under an argon atmosphere at 0 °C.

-

Slowly add a solution of Selectfluor® in dry acetonitrile dropwise to the reaction mixture.

-

Stir the mixture for 10 minutes at 0 °C, then allow it to warm to room temperature.

-

Concentrate the reaction mixture in vacuo.

-

Dilute the residue with diethyl ether and filter to remove solids.

-

The filtrate contains the 3-fluoro-3,6-dihydropyridine product, which can be further purified by column chromatography.

-

Biological Assays

This assay determines the ability of a compound to inhibit the enzymatic activity of MET kinase.[15]

-

Materials: Recombinant MET kinase, peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compound, 384-well plates, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (DMSO).

-

Add 2 µL of diluted MET kinase to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

This assay measures the inhibition of HIV-1 RT activity by test compounds.[6][16][17]

-

Materials: HIV-1 Reverse Transcriptase Assay Kit (e.g., from XpressBio or similar), test compound, streptavidin-coated 96-well plate, plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, prepare the reaction mixture containing the reaction buffer, template-primer, dNTPs (including biotin- and digoxigenin-labeled nucleotides), and the test compound at various concentrations.

-

Initiate the reaction by adding HIV-1 RT enzyme.

-

Incubate the plate at 37 °C for a specified time (e.g., 1-2 hours).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated DNA product to bind.

-

Wash the plate to remove unbound components.

-

Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.

-

Wash the plate again and add a colorimetric HRP substrate.

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of RT inhibition and determine the IC50 value.

-

This assay determines the cytotoxic effect of a compound on cancer cell lines.[18][19][20]

-

Materials: Cancer cell line, culture medium, test compound, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, plate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly aid in understanding the mechanism of action of fluorinated pyridinone compounds and the methods used to evaluate them.

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding to its ligand HGF, activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility.[15][21]

Caption: Simplified MET Signaling Pathway and Inhibition by Fluorinated Pyridinones.

HIV-1 Life Cycle and Reverse Transcriptase Inhibition

The HIV-1 life cycle involves several key steps, with reverse transcription being a critical stage for viral replication. Pyridinone-based NNRTIs inhibit this process.

Caption: HIV-1 Life Cycle and the Target of Fluorinated Pyridinone NNRTIs.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of a test compound against a cancer cell line using an MTT assay.

Caption: Experimental Workflow for Determining IC50 using MTT Assay.

Conclusion

The incorporation of fluorine into the pyridinone core is a highly effective strategy for enhancing the therapeutic potential of this important class of compounds. Fluorination can lead to significant improvements in physicochemical properties, metabolic stability, and biological activity. The provided quantitative data, detailed experimental protocols, and illustrative diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel and more effective fluorinated pyridinone-based therapeutic agents. Further exploration of the structure-activity relationships of fluorinated pyridinones will undoubtedly lead to the discovery of new drug candidates with improved clinical outcomes.

References

- 1. Khan Academy [khanacademy.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. benchchem.com [benchchem.com]

- 20. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-3-fluoropyridin-2(1H)-one: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoropyridin-2(1H)-one, a key building block in medicinal chemistry. This document details its commercial availability, outlines a plausible synthetic protocol, and explores its application in the synthesis of more complex molecules, particularly through Suzuki coupling reactions. The information is presented to support researchers and scientists in drug development and other chemical research fields.

Commercial Availability

This compound (CAS No. 156772-63-3) is commercially available from a variety of suppliers. The compound is typically sold as a solid with purity levels generally at 97% or higher. Researchers can procure this chemical in quantities ranging from grams to kilograms, depending on the supplier and specific research needs. Below is a summary of some of the key suppliers and their available product specifications.

| Supplier | CAS Number | Purity | Additional Information |

| BLD Pharmatech Co., Ltd. (via Sigma-Aldrich) | 156772-63-3 | 98% | Synonym: 5-Bromo-3-fluoropyridin-2-ol. |

| Accela Chembio Inc (via Fisher Scientific) | 156772-63-3 | 97+% | Light Sensitive.[1] |

| Symax Laboratories (via IndiaMART) | 156772-63-3 | 98% | Available in pack/bottle packaging.[2] |

| ChemBK | 156772-63-3 | - | Lists multiple suppliers including Shanghai Macklin Biochemical Co., Ltd. |

| iChemical | 156772-63-3 | - | Provides some physical properties like boiling and flash points.[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning chemical reactions and for the safe handling and storage of the compound.

| Property | Value | Reference |

| Molecular Formula | C5H3BrFNO | |

| Molecular Weight | 191.99 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | |

| Purity | ≥97% | [1] |

| Boiling Point | 234 °C | [3] |

| Flash Point | 95 °C | [3] |

| Storage | Inert atmosphere, room temperature |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A potential synthetic pathway for this compound starts from 3-amino-5-bromopyridine. This precursor undergoes a diazotization reaction in anhydrous hydrogen fluoride, which serves as both the solvent and the fluoride source, to yield the target compound. This method is adapted from a patent describing the preparation of various fluoropyridine compounds.[3]

References

Methodological & Application

Application Note: Suzuki Coupling Protocols for 5-Bromo-3-fluoropyridin-2(1H)-one

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This reaction, catalyzed by a palladium complex, facilitates the coupling of organoboron compounds with organic halides or triflates.[1][2] For drug development professionals and researchers in medicinal chemistry, the synthesis of biaryl and heteroaryl structures is of paramount importance, as these motifs are prevalent in a vast array of pharmaceutical agents.[3] This application note provides detailed protocols for the Suzuki coupling of 5-Bromo-3-fluoropyridin-2(1H)-one, a key building block whose fluorinated pyridinone core is of significant interest for the development of novel therapeutics. The protocols described herein are based on established methodologies for structurally similar bromopyridines and offer a robust starting point for the synthesis of a diverse library of 5-aryl-3-fluoropyridin-2(1H)-one derivatives.[1][3]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (this compound) to form a Pd(II) complex.[4]

-

Transmetalation: The organoboron compound, typically a boronic acid, is activated by a base and subsequently transfers its organic moiety to the palladium(II) complex.[2][4]

-

Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled and eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for the Suzuki coupling of structurally similar bromopyridines, which can serve as a guide for optimizing the reaction with this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |

| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[3] |

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[3] |

| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[3] |

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good[7] |

| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (Microwave) | Good[8] |

Experimental Protocols

The following protocols provide detailed methodologies for performing the Suzuki coupling reaction with this compound. These are general procedures and may require optimization for specific arylboronic acids.

Protocol 1: Conventional Heating

Materials:

-

This compound

-

Aryl/Heteroarylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

-

The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.[3]

-

Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[3]

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.

-

The reaction mixture is heated to 90-100 °C with vigorous stirring.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

The crude product is then purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound

-

Aryl/Heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Microwave synthesis vial with a stir bar

Procedure:

-

In a microwave synthesis vial equipped with a stir bar, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (5 mol%), and the base (2.0-3.0 equivalents).[4]

-

Add the chosen solvent system to achieve a concentration of approximately 0.1 - 0.5 M.[4]

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).[4]

-

After irradiation, allow the vial to cool to room temperature.

-

The reaction progress can be monitored by TLC or LC-MS.[4]

-

Once the reaction is complete, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash chromatography to obtain the desired product.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-3-fluoropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is widely employed in the pharmaceutical industry for the synthesis of arylamines, which are common structural motifs in a vast array of drug candidates.[4][5] The ability to construct these C-N bonds with high efficiency and functional group tolerance makes the Buchwald-Hartwig amination an invaluable tool in medicinal chemistry.[3][6]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 5-Bromo-3-fluoropyridin-2(1H)-one. This substrate is a valuable building block, and its amination opens avenues to a diverse range of substituted aminopyridinones for screening in drug discovery programs. The presence of a fluorine atom and the pyridinone moiety can influence the reactivity of the substrate, necessitating careful optimization of the reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps[1][2][7]:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted 5-amino-3-fluoropyridin-2(1H)-one product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly impact the reaction rate and yield.[4]

Data Presentation: Optimization of Reaction Conditions

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this specific transformation, based on established literature for similar couplings of heteroaryl halides.

Table 1: Catalyst and Ligand Selection

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd₂(dba)₃ | Xantphos | 1-5 | Effective for coupling with a variety of amines and heteroaryl halides.[4] |

| Pd(OAc)₂ | RuPhos | 1-5 | Bulky, electron-rich ligand often effective for challenging substrates.[4] |

| Pd(OAc)₂ | BINAP | 2-10 | A common bidentate phosphine ligand.[1] |

| Pd₂(dba)₃ | dppf | 2-10 | Another widely used bidentate phosphine ligand.[4] |

Table 2: Base and Solvent Selection

| Base | Equivalents | Solvent | Typical Temperature (°C) | Notes |

| NaOtBu | 1.2 - 2.0 | Toluene | 80 - 110 | A strong, non-nucleophilic base, commonly used. |

| Cs₂CO₃ | 1.5 - 2.5 | Dioxane | 90 - 120 | A milder inorganic base, can be beneficial for sensitive substrates.[4] |

| K₃PO₄ | 1.5 - 3.0 | Toluene or Dioxane | 90 - 120 | Another effective inorganic base. |

| LHMDS | 1.2 - 2.0 | THF | 60 - 80 | A strong, non-nucleophilic base, can be used at lower temperatures.[5] |

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. These should serve as a starting point, and optimization may be required for specific substrates.

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[4]

-

Anhydrous solvents and reagents are crucial for optimal results.[4]

-

The choice of ligand is critical and often depends on the nature of the amine. For primary alkylamines and anilines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[4]

Protocol 1: Amination with a Primary Amine

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 2.0 equiv) and the primary amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Amination with a Secondary Amine

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).

-

Inert Atmosphere: Seal the tube and establish an inert atmosphere as described in Protocol 1.

-

Reagent Addition: Add the base (e.g., NaOtBu, 1.5 equiv) and the secondary amine (1.2 equiv) under the inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Reaction: Stir the mixture at room temperature for a few minutes before heating to the desired temperature (e.g., 90 °C).

-

Monitoring and Work-up: Follow the procedures outlined in Protocol 1 for monitoring the reaction, work-up, and purification.

Visualizations

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. benchchem.com [benchchem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-fluoropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-fluoropyridin-2(1H)-one scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as basicity and metabolic stability. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this core structure, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. This document provides detailed protocols and comparative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 5-Bromo-3-fluoropyridin-2(1H)-one.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds.

Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling of Bromo-pyridines

| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(dppf)Cl₂ | 1-3 | dppf | Cs₂CO₃ | DMF | 100 | 6-18 | Varies | [1] |

| Pd(PPh₃)₄ | 2-5 | PPh₃ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-85 | [1] |

| XPhosPdG2/XPhos | N/A | XPhos | K₂CO₃ | aq. Ethanol | N/A (MW) | N/A | Good to Excellent | [2][3] |

| Pd(dppf)Cl₂ | N/A | dppf | K₂CO₃ | Dimethoxyethane | 80 | N/A | Good | [4][5] |

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar substrates.[1][2]

Materials:

-

This compound

-